PhosTAC3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

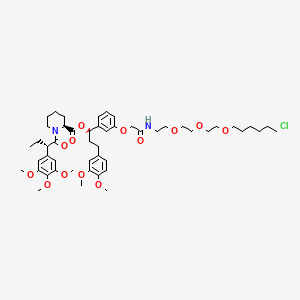

C50H71ClN2O13 |

|---|---|

Molecular Weight |

943.6 g/mol |

IUPAC Name |

[(1R)-1-[3-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C50H71ClN2O13/c1-7-40(38-33-45(59-4)48(61-6)46(34-38)60-5)49(55)53-24-12-10-17-41(53)50(56)66-42(20-18-36-19-21-43(57-2)44(31-36)58-3)37-15-14-16-39(32-37)65-35-47(54)52-23-26-63-28-30-64-29-27-62-25-13-9-8-11-22-51/h14-16,19,21,31-34,40-42H,7-13,17-18,20,22-30,35H2,1-6H3,(H,52,54)/t40-,41-,42+/m0/s1 |

InChI Key |

URAXYIMEKGUPKY-WTQYMLSTSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCCCCCCl |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCCCCCCl |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of PhosTAC3: A Technical Guide to Targeted Dephosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphorylation Targeting Chimeras (PhosTACs) represent an emerging therapeutic modality designed to harness the cell's own machinery to reverse disease-associated hyperphosphorylation. Analogous to Proteolysis Targeting Chimeras (PROTACs) that induce protein degradation, PhosTACs are heterobifunctional molecules that recruit a specific phosphatase to a target protein, leading to its dephosphorylation and subsequent modulation of its activity. This guide provides an in-depth technical overview of the mechanism of action of PhosTAC3, a specific Phosphorylation Targeting Chimera, detailing its molecular interactions, experimental validation, and the broader implications for therapeutic development.

Introduction to Targeted Protein Dephosphorylation

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes. Dysregulation of protein kinases, the enzymes responsible for phosphorylation, can lead to hyperphosphorylation of substrate proteins, a hallmark of numerous diseases, including cancer and neurodegenerative disorders. While kinase inhibitors have been a cornerstone of targeted therapy, they are often limited by off-target effects and the development of resistance.

PhosTACs offer a novel "event-driven" therapeutic strategy that, instead of inhibiting a kinase, directly reverses the hyperphosphorylation event. By inducing proximity between a phosphatase and a target protein, a single PhosTAC molecule can catalytically trigger the dephosphorylation of multiple protein copies. This approach provides an opportunity for a highly specific and potent pharmacological intervention.

The Molecular Architecture and Mechanism of Action of this compound

This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to a target protein, a ligand that recruits a phosphatase, and a chemical linker that connects these two moieties.

-

Target-Binding Ligand: In the proof-of-concept studies, PhosTACs, including this compound, have utilized a ligand that binds to the HaloTag protein. This allows for the specific targeting of any protein of interest that has been genetically fused with the HaloTag.

-

Phosphatase-Recruiting Ligand: this compound employs a ligand that recruits the scaffold subunit (Aα) of the Protein Phosphatase 2A (PP2A) holoenzyme. PP2A is a major serine/threonine phosphatase in the cell, and by recruiting its scaffold subunit, this compound can hijack the entire PP2A holoenzyme to the target protein.

-

Linker: this compound utilizes a polyethylene glycol (PEG) linker. The length of this linker is a critical determinant of the stability of the ternary complex formed between the target protein, this compound, and the phosphatase.

The mechanism of action of this compound can be summarized in the following steps:

-

Binding to Target Protein and Phosphatase: this compound simultaneously binds to the Halo-tagged target protein and the PP2A Aα subunit.

-

Ternary Complex Formation: This dual binding results in the formation of a transient ternary complex, bringing the phosphatase in close proximity to the phosphorylated target protein.

-

Induced Dephosphorylation: The close proximity facilitates the dephosphorylation of the target protein by the catalytic subunit of the recruited PP2A holoenzyme.

-

Dissociation and Catalytic Turnover: Following dephosphorylation, the ternary complex dissociates, releasing the dephosphorylated target protein and freeing this compound to engage another target protein and phosphatase, thus acting catalytically.

Quantitative Data Summary

While specific quantitative data for this compound's binding affinities and dephosphorylation efficiency are not extensively detailed in the primary literature, the foundational studies on PhosTACs provide valuable context and comparative data. PhosTACs with longer linkers, such as PhosTAC6 and PhosTAC7, have been shown to be more effective at inducing ternary complex formation and subsequent dephosphorylation than this compound.

| Parameter | PhosTAC Molecule | Target Protein | Phosphatase | Result | Citation |

| Ternary Complex Formation | This compound | PDCD4, FOXO3a | PP2A Aα | Forms ternary complex to a lesser extent compared to longer linker PhosTACs. | [1] |

| Dephosphorylation | PhosTAC7 | FOXO3a | PP2A Aα | ~30% dephosphorylation at serine 318/321. | [1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Halotrap Pulldown Assay for Ternary Complex Formation

This assay is used to demonstrate the this compound-mediated interaction between the target protein and the phosphatase.

Materials:

-

HeLa cells stably expressing Halo-tagged protein of interest and FKBP12(F36V)-tagged PP2A Aα.

-

This compound (and other PhosTACs/controls) dissolved in DMSO.

-

Lysis Buffer: 150 mM NaCl, 1 mM EDTA, 25 mM Tris-HCl, 1% (v/v) NP-40, supplemented with protease and phosphatase inhibitor cocktails.

-

Wash Buffer: 75 mM NaCl, 0.5 mM EDTA, 12.5 mM Tris-HCl, 0.5% (v/v) NP-40.

-

Halotrap Agarose beads (ChromoTek).

-

2x SDS-PAGE Sample Buffer.

Protocol:

-

Cell Treatment: Plate the stable HeLa cells in 10 cm dishes. Treat the cells with 5 µM this compound or control compounds (e.g., DMSO, inactive PhosTAC) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 1 mL of Lysis Buffer. Pass the lysate through a 22G needle seven times.

-

Clarification of Lysate: Centrifuge the lysate at 15,000 rpm for 20 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cleared lysate using a BCA assay.

-

Immunoprecipitation:

-

Pre-wash 25 µL of Halotrap Agarose beads with Lysis Buffer.

-

Incubate 1 mg of cell lysate with the pre-washed beads in a total volume of 500 µL with gentle rotation at 4°C for 16 hours.

-

-

Washing:

-

Centrifuge the beads at 2,500 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Wash the beads three times with 500 µL of Wash Buffer.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add 2x SDS-PAGE Sample Buffer to the beads and boil at 95°C for 5 minutes.

-

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the HaloTag and the PP2A Aα tag.

Western Blotting for Dephosphorylation Analysis

This method is used to quantify the change in the phosphorylation state of the target protein.

Materials:

-

Cell lysates from PhosTAC-treated cells.

-

SDS-PAGE gels and blotting apparatus.

-

PVDF membrane.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Primary antibodies: Phospho-specific antibody for the target protein, total protein antibody for the target protein, and a loading control antibody (e.g., GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Protocol:

-

Protein Separation: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (phospho-specific and total protein) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantification: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Visualizations of Pathways and Workflows

Mechanism of Action of this compound

Caption: General mechanism of this compound-induced dephosphorylation.

Experimental Workflow for Ternary Complex Validation

Caption: Workflow for the Halotrap pulldown assay.

Conclusion and Future Directions

This compound serves as a foundational proof-of-concept for the targeted dephosphorylation of proteins. While it may be less potent than its longer-linker counterparts, its study has been instrumental in establishing the principles of PhosTAC technology. Future research will likely focus on optimizing the linker length and composition, as well as developing phosphatase-recruiting ligands with improved specificity and affinity. The continued development of the PhosTAC platform holds significant promise for the creation of a new class of therapeutics capable of addressing diseases driven by aberrant protein phosphorylation.

References

PhosTAC3: A Technical Guide to Discovery, Synthesis, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphorylation Targeting Chimeras (PhosTACs) represent a novel class of heterobifunctional molecules designed to induce targeted protein dephosphorylation by recruiting a phosphatase to a specific phosphoprotein substrate. This approach offers a distinct strategy from traditional kinase inhibition, aiming to restore the function of key cellular proteins whose activities are regulated by their phosphorylation state. This technical guide provides an in-depth overview of PhosTAC3, a member of the PhosTAC family, focusing on its discovery, a generalized synthesis pathway, and its mechanism of action in mediating the dephosphorylation of the transcription factor FOXO3a through the recruitment of Protein Phosphatase 2A (PP2A).

Discovery and Core Concept of PhosTACs

The discovery of PhosTACs stems from the successful precedent of Proteolysis Targeting Chimeras (PROTACs), which induce protein degradation.[1] PhosTACs, however, are engineered to achieve a different outcome: the targeted removal of phosphate groups from a protein of interest (POI).[1] This is accomplished by a bifunctional molecule that simultaneously binds to a phosphatase and the target phosphoprotein, thereby forming a ternary complex that facilitates the dephosphorylation event.[1] This strategy can potentially restore the activity of tumor suppressor proteins that are inactivated by phosphorylation.[2]

This compound was developed as part of a series of PhosTACs with varying polyethylene glycol (PEG) linker lengths to investigate the impact of linker size on the efficiency of ternary complex formation and subsequent dephosphorylation.[1] The core design of these PhosTACs involves a ligand that binds to a HaloTag7-fused target protein and another ligand that recruits a fusion protein of FKBP12(F36V) and the scaffolding A subunit of the PP2A holoenzyme.

Generalized Synthesis Pathway of PhosTACs

The synthesis of PhosTACs, including this compound, involves the covalent linkage of three key components: a ligand for the target protein, a ligand for the phosphatase, and a linker of variable length. In the proof-of-concept studies, a chloroalkane HaloTag7 ligand was used to target the protein of interest, and a ligand for the FKBP12(F36V) fusion protein was used to recruit the PP2A phosphatase.

A generalized synthetic approach is as follows:

-

Synthesis of Linker-equipped Ligands: The HaloTag7 ligand and the FKBP12(F36V) ligand are individually synthesized with a reactive functional group that allows for their conjugation to the PEG linker.

-

Linker Conjugation: The two ligands are then covalently attached to the ends of a PEG linker of a specific length. For this compound, a PEG3 linker is utilized.

-

Purification and Characterization: The final PhosTAC conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

References

An In-depth Technical Guide to PhosTAC3: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of PhosTAC3, a member of the Phosphorylation Targeting Chimera (PhosTAC) family of molecules. This document includes available quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and application of this technology in research and drug development.

Core Concepts: Introduction to PhosTACs

Phosphorylation Targeting Chimeras (PhosTACs) are heterobifunctional small molecules designed to induce the dephosphorylation of specific target proteins.[1][2] They function by recruiting a phosphatase to a phosphorylated protein substrate, thereby forming a ternary complex that facilitates the removal of a phosphate group.[1][2] This targeted dephosphorylation offers a novel therapeutic modality to modulate protein activity and signaling pathways implicated in various diseases.[3]

This compound: Structure and Chemical Identity

This compound is a synthetic molecule composed of a ligand that binds to the scaffolding subunit of the PP2A holoenzyme, a linker, and a ligand that targets a specific protein of interest. The linker in this compound consists of three polyethylene glycol (PEG) units.

Chemical Structure

The chemical structure of this compound is represented by the following SMILES string: O=C(NCCOCCOCCOCCCCCCCl)COC1=CC=CC(--INVALID-LINK--=C(OC)C(OC)=C3)CC)=O)=O)CCC4=CC(OC)=C(OC)C=C4)=C1.

A 2D representation of the this compound structure is crucial for a detailed understanding of its components.

Chemical Properties

The key chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C50H71ClN2O13 | |

| Molecular Weight | 943.56 g/mol | |

| Appearance | Oil | |

| Color | Light brown to brown | |

| Solubility | DMSO: 130 mg/mL (137.78 mM) | |

| Storage | Pure form: -20°C for 3 years. In solvent: -80°C for 6 months. |

Mechanism of Action: Inducing Targeted Dephosphorylation

This compound exerts its function by hijacking the cell's natural dephosphorylation machinery. The process can be broken down into the following key steps:

-

Binding to PP2A: One end of the this compound molecule binds to the scaffolding A subunit of the Protein Phosphatase 2A (PP2A) holoenzyme.

-

Binding to Target Protein: The other end of this compound binds to the target protein, for example, a phosphorylated form of Programmed Cell Death Protein 4 (PDCD4) or Forkhead box protein O3 (FOXO3a).

-

Ternary Complex Formation: The dual binding brings the PP2A phosphatase and the target protein into close proximity, forming a transient ternary complex.

-

Dephosphorylation: Within the ternary complex, the catalytic subunit of PP2A removes the phosphate group from the target protein.

-

Dissociation and Catalytic Turnover: Following dephosphorylation, the complex dissociates, releasing the dephosphorylated protein and freeing this compound and PP2A to engage with other target molecules, allowing for a catalytic mode of action.

The following diagram illustrates the general mechanism of action for PhosTACs.

Caption: Mechanism of PhosTAC-mediated targeted protein dephosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Halotrap Pulldown Assay for Ternary Complex Formation

This protocol is designed to qualitatively or semi-quantitatively assess the formation of a ternary complex between a Halo-tagged target protein, a phosphatase, and a PhosTAC.

Materials:

-

HeLa cells stably expressing Halo-tagged protein of interest and FKBP12(F36V)-tagged PP2A A subunit.

-

This compound solution (5 mM in DMSO).

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer without detergent.

-

HaloLink™ Resin (e.g., from Promega).

-

SDS-PAGE and Western blotting reagents.

-

Antibodies against the protein of interest, PP2A A subunit, and Halo-tag.

Procedure:

-

Cell Treatment: Plate the engineered HeLa cells and grow to 70-80% confluency. Treat the cells with 5 µM this compound or vehicle (DMSO) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Input Sample: Collect a small aliquot of the supernatant (cleared lysate) to serve as the input control.

-

Pulldown: Add the remaining cleared lysate to pre-equilibrated HaloLink™ Resin. Incubate for 2 hours at 4°C with gentle rotation.

-

Washing: Pellet the resin by centrifugation and wash three times with ice-cold Wash Buffer.

-

Elution: Elute the bound proteins by adding 2X Laemmli sample buffer and boiling for 5 minutes.

-

Western Blot Analysis: Analyze the input and eluted samples by SDS-PAGE and Western blotting using the specified antibodies to detect the presence of the co-precipitated proteins.

Caption: Workflow for the Halotrap pulldown assay.

Quantitative Data

Quantitative data for this compound is still emerging in the literature. The table below summarizes the available information.

| Parameter | Target Protein | Cell Line | Value | Notes | Source |

| Ternary Complex Formation | PDCD4 | HeLa | Observed | This compound induced ternary complex formation to a lesser extent than PhosTACs with longer linkers. | |

| Ternary Complex Formation | FOXO3a | HeLa | Observed | This compound induced ternary complex formation to a lesser extent than PhosTAC7. |

Signaling Pathway Perturbation: The Case of FOXO3a

This compound can be utilized to modulate signaling pathways by dephosphorylating key proteins. For instance, FOXO3a is a transcription factor whose activity is regulated by phosphorylation. Phosphorylation of FOXO3a by kinases such as Akt leads to its cytoplasmic retention and inhibition. This compound-mediated dephosphorylation can promote its nuclear translocation and transcriptional activity.

Caption: this compound reverses Akt-mediated phosphorylation of FOXO3a.

Synthesis

The synthesis of PhosTACs involves a multi-step process that typically includes the synthesis of the individual ligands for the phosphatase and the target protein, followed by their conjugation using a linker of a specific length. The detailed synthetic route for this compound has not been publicly disclosed in the reviewed literature. However, related publications on PhosTACs and PROTACs suggest that the synthesis would likely involve standard organic chemistry techniques, such as amide bond formation and click chemistry, to assemble the final chimeric molecule.

Conclusion

This compound is a valuable research tool for the targeted dephosphorylation of proteins. Its ability to induce the formation of a ternary complex between a phosphatase and a specific substrate offers a powerful method for studying the roles of phosphorylation in cellular processes and for the development of novel therapeutic strategies. This technical guide provides a foundational understanding of this compound, which should aid researchers in designing and interpreting experiments utilizing this innovative chemical biology tool. Further research is warranted to fully elucidate the quantitative parameters of this compound activity and its broader applicability.

References

- 1. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]

PhosTAC3: A Technical Guide for Targeted Protein Dephosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes.[1][2] Dysregulation of protein phosphorylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1][3][4] While kinase inhibitors have been a cornerstone of therapeutic development, their efficacy can be limited by off-target effects and drug resistance. An alternative and complementary approach is the targeted dephosphorylation of proteins. Phosphorylation Targeting Chimeras (PhosTACs) are a novel class of bifunctional molecules designed to induce the selective dephosphorylation of target proteins. This technical guide focuses on PhosTAC3, a specific member of the PhosTAC family, as a tool for studying and manipulating protein phosphorylation.

PhosTACs operate by recruiting a phosphatase to a specific phosphorylated protein, thereby facilitating the removal of a phosphate group and modulating the protein's activity. This "event-driven" mechanism, analogous to that of Proteolysis Targeting Chimeras (PROTACs), allows for a sub-stoichiometric mode of action, offering potential advantages in potency and duration of effect over traditional inhibitors. PhosTACs, including this compound, have been shown to recruit the Protein Phosphatase 2A (PP2A) holoenzyme to target proteins like PDCD4, FOXO3a, and Tau.

Core Concept and Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to a phosphatase, a ligand that binds to the target protein of interest, and a linker that connects the two ligands. The mechanism of action of this compound involves the formation of a ternary complex between the this compound molecule, the phosphatase, and the target phosphoprotein.

Specifically, PhosTACs have been designed to recruit the scaffolding A subunit of the PP2A holoenzyme. By binding to both the PP2A A subunit and the target protein, this compound brings the catalytic subunit of PP2A into close proximity with the phosphorylated substrate, leading to its dephosphorylation. This induced proximity model allows for highly specific dephosphorylation of the target protein without globally activating the phosphatase, which could lead to undesirable off-target effects.

Caption: Mechanism of this compound-mediated targeted protein dephosphorylation.

Quantitative Data

The following table summarizes quantitative findings from studies involving a panel of PhosTAC molecules, including observations related to this compound. It is important to note that in some studies, longer-linker PhosTACs (e.g., PhosTAC6 and PhosTAC7) demonstrated more robust effects than this compound.

| Target Protein | PhosTAC Variant(s) | Key Quantitative Finding | Reference |

| PDCD4 | This compound, PhosTAC6, PhosTAC7 | This compound induced ternary complex formation between PP2A A and PDCD4, although to a lesser extent than PhosTAC6 and PhosTAC7. | |

| FOXO3a | This compound, PhosTAC7 | This compound was observed to induce ternary complex formation between PP2A A and FOXO3a to a lesser extent than PhosTAC7. | |

| FOXO3a | PhosTAC7 | Treatment with PhosTAC7 resulted in approximately 30% dephosphorylation of FOXO3a at serine 318/321. | |

| Tau | Tau PhosTACs | PhosTACs induced rapid, efficient, and sustained dephosphorylation of Tau, lasting up to 24-48 hours after removal. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from general protocols for PhosTACs.

General Protocol for this compound Treatment

-

Stock Solution Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. Store at -20°C.

-

Cell Culture and Treatment:

-

Culture cells of interest to the desired confluency.

-

Prepare serial dilutions of the this compound stock solution in serum-free or complete growth media.

-

Add the this compound-containing media to the cells.

-

Incubate the cells for the time specified by the particular experiment.

-

Ternary Complex Formation Pulldown Assay

This protocol is adapted from the Halotrap pulldown assay used to demonstrate PhosTAC-mediated ternary complex formation.

Caption: Workflow for a ternary complex formation pulldown assay.

Materials:

-

HeLa cells stably expressing Halo-tagged target protein (e.g., PDCD4) and FKBP12(F36V)-tagged PP2A A subunit.

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Halotrap beads

-

Wash buffer

-

Elution buffer

-

Antibodies for Western blotting (anti-Halo, anti-FKBP12, and antibodies for target proteins)

Procedure:

-

Cell Treatment: Treat the engineered HeLa cells with 5 µM this compound or DMSO for 24 hours.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them in an appropriate lysis buffer.

-

Pulldown:

-

Incubate the cell lysates with Halotrap beads to capture the Halo-tagged target protein and any interacting partners.

-

Rotate the mixture at 4°C for the recommended time.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the Halo-tag (to detect the target protein) and the FKBP12-tag (to detect the recruited PP2A A subunit).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Expected Outcome: An increase in the amount of FKBP12(F36V)-PP2A A co-precipitated with the Halo-tagged target protein in the this compound-treated sample compared to the vehicle control, indicating the formation of a ternary complex.

Conclusion

This compound represents a valuable chemical tool for the targeted dephosphorylation of specific proteins. By hijacking the cellular machinery to bring a phosphatase to a designated substrate, this compound allows for the precise modulation of protein activity. This technology offers a powerful approach for studying the roles of phosphorylation in complex biological systems and holds promise for the development of novel therapeutic strategies. While in some contexts, longer-linker PhosTACs may exhibit enhanced activity, this compound remains an important component of the PhosTAC toolkit for elucidating the intricate dynamics of protein phosphorylation. Further research and optimization of PhosTAC molecules will continue to expand their utility in both basic research and drug discovery.

References

- 1. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phos-tag-based approach to study protein phosphorylation in the thylakoid membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

- 4. Protein phosphorylation analysis using Phos-tag-based techniques | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

The Critical Role of Linker Length in PhosTAC Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatase-Targeting Chimeras (PhosTACs) have emerged as a powerful new modality in chemical biology and drug discovery. These heterobifunctional molecules are designed to recruit a specific phosphatase to a target protein, leading to its dephosphorylation and subsequent modulation of its activity. This approach offers a distinct advantage over traditional kinase inhibitors by providing a catalytic mechanism for reversing phosphorylation, potentially leading to a more sustained and profound biological effect. The architecture of a PhosTAC is analogous to that of a Proteolysis-Targeting Chimera (PROTAC), consisting of a ligand for the protein of interest (POI) and a ligand for a phosphatase, connected by a chemical linker. The length and composition of this linker are critical determinants of PhosTAC efficacy, governing the formation and stability of the ternary complex (POI-PhosTAC-phosphatase) and, consequently, the efficiency of the dephosphorylation event. This guide provides an in-depth analysis of the role of linker length in PhosTAC efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular processes.

The Linker: A Key Modulator of Ternary Complex Formation and Activity

The primary function of the linker in a PhosTAC is to bridge the POI and the recruited phosphatase, facilitating the formation of a productive ternary complex. An optimal linker must be long enough to avoid steric clashes between the two proteins but not so long as to introduce excessive flexibility, which can destabilize the complex and reduce the efficiency of dephosphorylation.

Impact of Linker Length on Ternary Complex Formation

Studies have demonstrated that the length of the linker directly impacts the stability of the ternary complex. In a proof-of-concept study utilizing PhosTACs to recruit the PP2A phosphatase to the tumor suppressor protein PDCD4, a series of PhosTACs with varying polyethylene glycol (PEG) linker lengths were evaluated. The results indicated that longer linkers, specifically those with 6 and 7 PEG units, strongly favored the formation of a stable ternary complex between the PP2A A subunit and PDCD4.[1] This suggests that a certain minimum distance is required to accommodate the simultaneous binding of the PhosTAC to both proteins without inducing unfavorable steric interactions.

A similar dependency on linker length has been observed in the development of PhosTACs targeting the Tau protein, which is hyperphosphorylated in Alzheimer's disease. Effective dephosphorylation of Tau was achieved by recruiting PP2A using a PhosTAC with a 7-unit PEG linker, underscoring the importance of an extended linker in this system as well.

Quantitative Data on Linker Length and PhosTAC Efficacy

The following tables summarize the available quantitative data on the effect of linker length on PhosTAC-mediated ternary complex formation and dephosphorylation. It is important to note that the optimal linker length is highly dependent on the specific POI, the recruited phosphatase, and the chemical nature of the linker itself.

| PhosTAC Name | Target Protein | Recruited Phosphatase Subunit | Linker Composition | Linker Length (PEG units) | Ternary Complex Formation | Reference |

| PhosTAC2 | PDCD4 | PP2A A | PEG | 2 | Weak | [1] |

| PhosTAC3 | PDCD4 | PP2A A | PEG | 3 | Moderate | [1] |

| PhosTAC6 | PDCD4 | PP2A A | PEG | 6 | Strong | [1] |

| PhosTAC7 | PDCD4 | PP2A A | PEG | 7 | Strong | [1] |

| PhosTAC Name | Target Protein | Recruited Phosphatase | Linker Composition | Linker Length (PEG units) | Dephosphorylation Efficacy | Reference |

| PhosTAC7 | PDCD4 | PP2A | PEG | 7 | 50% dephosphorylation at 10 µM (DePhos50) | |

| PhosTAC7 | Tau | PP2A | PEG | 7 | Robust and sustained dephosphorylation |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of PhosTAC mechanisms and provide a practical guide for their evaluation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

References

PhosTAC3 vs. PROTAC: A Technical Guide to Induced Proximity in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of action of two transformative therapeutic modalities: Phosphorylation Targeting Chimeras (PhosTACs) and Proteolysis Targeting Chimeras (PROTACs). While both operate on the principle of induced proximity, their downstream effects and therapeutic applications diverge significantly. This guide provides a detailed comparison, quantitative data, experimental protocols, and visual representations of the signaling pathways involved, with a specific focus on PhosTAC3 and the well-characterized PROTAC, ARV-110.

Core Mechanisms of Action: A Tale of Two Fates

At their core, both PhosTACs and PROTACs are heterobifunctional molecules designed to bring two specific proteins together within a cell.[1][2] This induced proximity is the catalytic event that triggers a cascade of cellular events, ultimately modifying the target protein's function or existence.

PROTACs: Targeted Protein Degradation

PROTACs are designed to hijack the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1]

The mechanism unfolds as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex.

-

Ubiquitination: This proximity enables the E3 ligase to transfer ubiquitin, a small regulatory protein, to the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PhosTACs: Targeted Protein Dephosphorylation

PhosTACs, in contrast, are engineered to modulate the phosphorylation state of a target protein. Similar to PROTACs, they are bifunctional molecules, but instead of an E3 ligase binder, they possess a ligand that recruits a phosphatase.

The mechanism of action for a PhosTAC is as follows:

-

Ternary Complex Formation: The PhosTAC molecule facilitates the formation of a ternary complex between the phosphorylated target protein and a specific phosphatase, such as Protein Phosphatase 2A (PP2A).

-

Dephosphorylation: The close proximity of the phosphatase to its substrate enables the enzymatic removal of phosphate groups from the target protein.

-

Functional Modulation: This dephosphorylation event can either activate or inhibit the target protein's function, depending on the specific protein and the role of phosphorylation in its regulation. Like PROTACs, PhosTACs can act catalytically, with a single molecule capable of inducing the dephosphorylation of multiple target proteins.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative PhosTAC (targeting PDCD4 and FOXO3a) and the PROTAC ARV-110 (targeting the Androgen Receptor).

Table 1: PhosTAC Quantitative Data (PDCD4 & FOXO3a Dephosphorylation)

| Parameter | PhosTAC7 vs. PDCD4 | PhosTAC7 vs. FOXO3a | Reference |

| Target Phosphatase | PP2A | PP2A | |

| DePhos50 | ~10 µM (for 50% dephosphorylation at Ser67 after 12h) | Not explicitly reported | |

| Maximum Dephosphorylation (DePhosMax) | ~90% (at ~16h for Ser67 and Ser457) | Not explicitly reported | |

| Functional Outcome | Inhibition of translation | Transcriptional activation of a FOXO3a-responsive reporter gene |

Table 2: PROTAC ARV-110 Quantitative Data (Androgen Receptor Degradation)

| Parameter | ARV-110 vs. Androgen Receptor (AR) | Reference |

| Target E3 Ligase | Cereblon (CRBN) | |

| DC50 (in vitro) | ~1 nM in VCaP cells | |

| Maximum Degradation (Dmax) | >95% in LNCaP and VCaP cells | |

| Clinical Efficacy (Phase 1/2) | 46% of patients with AR T878X/H875Y mutations achieved ≥50% PSA reduction | |

| In-human AR Degradation | 70-90% reduction in AR levels in a metastatic liver lesion biopsy |

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PhosTACs and PROTACs. Below are representative protocols for key experiments.

PhosTAC Ternary Complex Formation Assay (Halotrap Pulldown)

This protocol is adapted from a study on PhosTAC-mediated dephosphorylation.

Objective: To determine if a PhosTAC can induce the formation of a ternary complex between a Halo-tagged target protein and an FKBP12(F36V)-tagged phosphatase.

Methodology:

-

Cell Culture and Treatment:

-

Culture HeLa cells stably expressing both Halo-tagged POI (e.g., PDCD4) and FKBP12(F36V)-tagged phosphatase (e.g., PP2A A subunit).

-

Treat cells with the desired concentration of PhosTAC (e.g., 5 µM) or DMSO as a vehicle control in 10 cm dishes.

-

Incubate for 24 hours.

-

-

Cell Lysis:

-

Wash cells with cold PBS.

-

Lyse cells in lysis buffer (150 mM NaCl, 1 mM EDTA, 25 mM Tris-HCl, and 1% (v/v) NP40) supplemented with protease and phosphatase inhibitor cocktails.

-

Pass the lysate through a 22G needle 7 times.

-

Clarify the lysate by centrifugation at 15,000 rpm for 20 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Halotrap Pulldown:

-

Pre-wash 25 µL of HaloTrap agarose beads with lysis buffer.

-

Incubate 1 mg of cell lysate with the pre-washed beads with gentle rotation at 4°C for 16 hours.

-

Spin down the agarose beads at 2,500 x g for 5 minutes at 4°C.

-

Wash the beads three times with 500 µL of wash buffer (75 mM NaCl, 0.5 mM EDTA, 12.5 mM Tris-HCl, 0.5% (v/v) NP40).

-

-

Elution and Western Blot Analysis:

-

After the final wash, elute the protein complexes by adding 2x sample buffer to the agarose beads and boiling at 95°C for 5 minutes.

-

Analyze the eluted samples by Western blot using antibodies against the Halo-tag and the FKBP12-tag to detect the POI and the phosphatase, respectively.

-

PROTAC Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize ternary complex formation.

-

Surface Plasmon Resonance (SPR): Immobilize the E3 ligase on a sensor chip. Flow a constant concentration of the POI mixed with varying concentrations of the PROTAC over the surface to measure binding kinetics and affinity.

-

Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing both the POI and the E3 ligase to measure the thermodynamics of ternary complex formation.

-

AlphaLISA (Amplified Luminescent Proximity Homestead Assay): Use donor and acceptor beads conjugated to antibodies that recognize tags on the POI and E3 ligase. A signal is generated only when the two proteins are brought into close proximity by the PROTAC.

-

NanoBRET™ Ternary Complex Assay: Co-transfect cells with the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®. The addition of a fluorescent HaloTag® ligand and the PROTAC will result in Bioluminescence Resonance Energy Transfer (BRET) upon ternary complex formation.

PhosTAC-Mediated Dephosphorylation Assay (Western Blot)

This protocol is based on a study investigating PhosTAC-induced dephosphorylation of PDCD4.

Objective: To quantify the extent of target protein dephosphorylation induced by a PhosTAC.

Methodology:

-

Cell Treatment:

-

Seed HeLa cells stably expressing the target protein and phosphatase constructs.

-

Treat cells with a dose-response of the PhosTAC or a negative control compound for a specified time (e.g., 12 hours).

-

-

Cell Lysis and Protein Quantification:

-

Lyse cells as described in the Halotrap pulldown protocol.

-

Quantify total protein concentration.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the phosphorylated form of the target protein at the site of interest (e.g., anti-phospho-PDCD4 Ser67).

-

Also, probe with a primary antibody against the total target protein as a loading control.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Quantification:

-

Quantify the band intensities for the phosphorylated and total protein using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal for each sample.

-

Calculate the percentage of dephosphorylation relative to the vehicle-treated control.

-

PROTAC-Mediated Degradation Assay (Western Blot)

This is a standard method to assess the efficacy of a PROTAC.

Objective: To measure the reduction in the level of a target protein following PROTAC treatment.

Methodology:

-

Cell Treatment:

-

Plate cells (e.g., VCaP for AR degradation) and allow them to adhere.

-

Treat the cells with a range of PROTAC concentrations for a set time period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Prepare cell lysates as previously described.

-

Determine the protein concentration of each lysate.

-

-

Western Blot Analysis:

-

Perform SDS-PAGE and Western blotting as described for the dephosphorylation assay.

-

Use a primary antibody specific for the target protein (e.g., anti-AR).

-

Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

-

Quantification:

-

Measure the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the extent of degradation.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by PhosTACs and PROTACs.

PhosTAC-Mediated Dephosphorylation of PDCD4

Caption: PhosTAC-mediated recruitment of PP2A to phosphorylated PDCD4.

PhosTAC-Mediated Dephosphorylation of FOXO3a

Caption: PhosTAC-induced dephosphorylation and activation of FOXO3a.

PROTAC-Mediated Degradation of the Androgen Receptor (AR)

Caption: PROTAC-mediated ubiquitination and degradation of the Androgen Receptor.

Conclusion

PhosTACs and PROTACs represent powerful and versatile platforms for therapeutic intervention, both leveraging the principle of induced proximity to achieve their effects. While PROTACs offer a strategy for the complete removal of a disease-causing protein, PhosTACs provide a more nuanced approach to modulate protein function through the reversal of phosphorylation. The choice between these modalities will depend on the specific biological context and the desired therapeutic outcome. As our understanding of these technologies deepens, we can expect to see their continued development and application in addressing a wide range of diseases.

References

Foundational Research on Targeted Dephosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from signal transduction and cell cycle progression to metabolism and apoptosis.[1][2] The phosphorylation status of a protein, controlled by the balanced activities of protein kinases and phosphatases, dictates its conformation, activity, and interaction with other molecules.[1][3] Dysregulation of this delicate balance, often leading to hyperphosphorylation of key proteins, is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[4]

Traditionally, therapeutic strategies have focused on inhibiting kinases to curb aberrant phosphorylation. However, the high degree of homology among kinase active sites presents challenges in developing specific inhibitors, often leading to off-target effects and acquired resistance. An alternative and increasingly attractive approach is to harness the cell's endogenous phosphatases to selectively remove phosphate groups from disease-relevant proteins. This concept of "targeted dephosphorylation" offers a novel therapeutic modality with the potential for high specificity and catalytic, substoichiometric action.

This technical guide provides an in-depth overview of the foundational research in targeted dephosphorylation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles, key technologies, experimental methodologies, and relevant signaling pathways in this burgeoning field.

Core Technology: Dephosphorylation-Targeting Chimeras (DEPTACs and PhosTACs)

The cornerstone of targeted dephosphorylation is the development of bifunctional molecules, broadly termed Dephosphorylation-Targeting Chimeras (DEPTACs) or Phosphorylation Targeting Chimeras (PhosTACs). These molecules are engineered to simultaneously bind to a protein of interest (POI) and a specific phosphatase, thereby inducing their proximity and facilitating the dephosphorylation of the POI.

The general architecture of a DEPTAC or PhosTAC consists of three key components:

-

A "warhead" or "binder" moiety: This ligand is designed to specifically recognize and bind to the target protein.

-

A phosphatase-recruiting "anchor" or "recruiter": This component binds to a specific phosphatase, such as Protein Phosphatase 2A (PP2A) or Protein Phosphatase 1 (PP1).

-

A chemical linker: This connects the warhead and the anchor, and its length and composition are critical for optimal ternary complex formation and subsequent dephosphorylation.

The mechanism of action is catalytic, as a single chimera molecule can recruit a phosphatase to dephosphorylate multiple target protein molecules. This event-driven pharmacology is a significant advantage over traditional occupancy-based inhibitors.

Quantitative Data on Targeted Dephosphorylation

The efficacy of targeted dephosphorylation can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative data from foundational studies on DEPTACs and PhosTACs.

| Chimera | Target Protein | Recruited Phosphatase | Quantitative Metric | Value | Reference |

| D14 (DEPTAC) | Tau | PP2A-Bα | Dissociation Constant (Kd) with Tau | 2.09 μM | |

| D14 (DEPTAC) | Tau | PP2A-Bα | Dissociation Constant (Kd) with PP2A-Bα | 27.9 μM | |

| PhosTAC7 | PDCD4 | PP2A | 50% Dephosphorylation (DePhos50) | 10 μM | |

| PhosTAC7 | PDCD4 | PP2A | Maximum Dephosphorylation (DePhosMax) | 90% | |

| DDO3711 | p-ASK1T838 | PP5 | Cellular IC50 (Dephosphorylation) | 1.1 μM | |

| DDO3711 | ASK1 | PP5 | Antiproliferative IC50 | 0.5 μM | |

| Tau2-8 (PhosTAC) | Tau | PP2A | pThr231 Dephosphorylation at 1 μM | ~50% | |

| Tau2-8 (PhosTAC) | Tau | PP2A | pThr231 Dephosphorylation at 10 μM | ~65% |

Key Signaling Pathways in Targeted Dephosphorylation

Targeted dephosphorylation strategies are being developed to modulate a variety of signaling pathways implicated in disease. Below are diagrams of three such pathways.

General Mechanism of DEPTAC/PhosTAC Action

Caption: General mechanism of DEPTAC/PhosTAC-mediated targeted dephosphorylation.

Targeted Dephosphorylation of Tau in Alzheimer's Disease

Caption: Targeted dephosphorylation of Tau protein in Alzheimer's disease.

Modulation of TGF-β Signaling via Targeted SMAD3 Dephosphorylation

Caption: Modulation of TGF-β signaling by targeted dephosphorylation of SMAD3.

Experimental Protocols

In Vitro Dephosphorylation Assay using a DEPTAC/PhosTAC

This protocol describes a general method to assess the ability of a DEPTAC or PhosTAC to induce the dephosphorylation of a target protein by a recruited phosphatase in a purified system.

Materials:

-

Purified phosphorylated protein of interest (POI-P)

-

Purified phosphatase (e.g., PP2A, PP1)

-

DEPTAC/PhosTAC compound

-

Dephosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA)

-

Reaction termination solution (e.g., SDS-PAGE sample buffer)

-

Phospho-specific antibody against the POI

-

Total POI antibody

-

Secondary antibody conjugated to HRP or a fluorescent dye

-

Western blot reagents and equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the dephosphorylation buffer, the purified phosphorylated POI, and the purified phosphatase to their final concentrations.

-

Initiate the Reaction: Add the DEPTAC/PhosTAC compound to the reaction mixture at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP- or fluorescently-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an appropriate detection reagent and imaging system.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated POI and normalize to the total POI levels. Compare the levels of phosphorylation in the presence and absence of the DEPTAC/PhosTAC.

Cellular Dephosphorylation Assay

This protocol outlines a method to evaluate the efficacy of a DEPTAC/PhosTAC in a cellular context.

Materials:

-

Cells expressing the target protein (endogenously or exogenously)

-

Cell culture medium and supplements

-

DEPTAC/PhosTAC compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Bradford assay reagent or equivalent for protein quantification

-

Western blot reagents and antibodies as described in the in vitro assay

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the DEPTAC/PhosTAC compound or vehicle control for a desired time course (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a Bradford assay or a similar method.

-

Western Blot Analysis:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add SDS-PAGE sample buffer and boil the samples.

-

Perform Western blot analysis as described in the in vitro protocol to detect the levels of the phosphorylated and total POI.

-

-

Data Analysis: Quantify the band intensities and determine the dose- and time-dependent effects of the DEPTAC/PhosTAC on the phosphorylation of the target protein. Calculate metrics such as the DC50 (concentration for 50% dephosphorylation).

Experimental Workflow for Targeted Dephosphorylation Studies

Caption: A typical experimental workflow for the development of targeted dephosphorylation agents.

Conclusion and Future Directions

Targeted dephosphorylation represents a paradigm shift in modulating protein function for therapeutic benefit. The development of DEPTACs and PhosTACs has provided a powerful chemical biology tool to probe the function of specific phosphorylation events and a promising new class of therapeutics. The ability to catalytically redirect endogenous phosphatases to disease-driving proteins offers a highly specific and potent mechanism of action.

Future research in this field will likely focus on several key areas:

-

Expansion of the Target and Phosphatase Scope: Identifying new warheads for a broader range of protein targets and developing recruiters for different phosphatases will be crucial for the widespread application of this technology.

-

Optimization of Chimera Properties: Further refinement of linker technology to improve ternary complex formation and the physicochemical properties of the chimeras to enhance their drug-like characteristics is an ongoing effort.

-

Understanding the Biology of Ternary Complexes: Deeper investigation into the structural and dynamic aspects of the POI-chimera-phosphatase ternary complex will provide valuable insights for rational drug design.

-

Clinical Translation: As the field matures, the progression of lead candidates into preclinical and clinical development will be a major focus, with the potential to bring this innovative therapeutic modality to patients.

References

Unveiling the Molecular Targets of PhosTAC3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological targets and mechanism of action of PhosTAC3, a novel phosphorylation-targeting chimera. PhosTACs represent a groundbreaking approach in chemical biology, designed to induce the dephosphorylation of specific target proteins by recruiting endogenous phosphatases. This document provides a comprehensive overview of the core principles, experimental validation, and the signaling pathways implicated in the action of this new class of molecules, with a focus on providing actionable data and protocols for the scientific community.

Introduction to PhosTACs: A Paradigm Shift in Targeted Dephosphorylation

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. While kinase inhibitors have been a cornerstone of targeted therapy, their efficacy can be limited by off-target effects and the development of resistance. Phosphorylation Targeting Chimeras (PhosTACs) offer an alternative and complementary strategy by harnessing the cell's own machinery to reverse aberrant phosphorylation.

Similar in concept to Proteolysis Targeting Chimeras (PROTACs), PhosTACs are heterobifunctional molecules.[1] They are engineered with two distinct moieties connected by a chemical linker: one end binds to a target phosphoprotein of interest, and the other recruits a specific phosphatase. This induced proximity facilitates the dephosphorylation of the target protein, thereby modulating its activity and downstream signaling.[1] Unlike PROTACs which lead to protein degradation, PhosTACs offer a nuanced approach to manipulate protein function, potentially providing both loss-of-function and gain-of-function opportunities.[1]

Mechanism of Action of this compound

This compound, as part of the broader PhosTAC platform, operates through an "event-driven" model. A single PhosTAC molecule can catalytically induce the dephosphorylation of multiple substrate molecules. The canonical mechanism involves the following key steps:

-

Binding to Target and Phosphatase: this compound simultaneously binds to a specific phosphoprotein and a recruiting phosphatase. In the proof-of-concept studies for PhosTACs, the recruited phosphatase is the Serine/Threonine phosphatase, Protein Phosphatase 2A (PP2A), a crucial regulator of many signaling pathways.[1]

-

Ternary Complex Formation: This dual binding results in the formation of a transient ternary complex, bringing the phosphatase into close proximity with its non-native phosphosubstrate.[1]

-

Induced Dephosphorylation: The induced proximity dramatically increases the local concentration of the phosphatase relative to the substrate, leading to the efficient removal of the phosphate group from the target protein.

-

Dissociation and Catalytic Turnover: Following dephosphorylation, the ternary complex dissociates, releasing the PhosTAC molecule, the dephosphorylated protein, and the phosphatase. The freed PhosTAC molecule can then engage in another cycle of recruitment and dephosphorylation.

Figure 1: this compound Mechanism of Action.

Identified Biological Targets of PhosTACs

Initial studies have identified two key tumor suppressor proteins, Programmed Cell Death 4 (PDCD4) and Forkhead Box O3 (FOXO3a) , as targets for PhosTAC-mediated dephosphorylation. While much of the detailed quantitative analysis was performed with PhosTAC7, a structurally related molecule with an optimized linker length, this compound was also shown to induce the formation of a ternary complex between the PP2A A subunit and target proteins, albeit to a lesser extent.

Programmed Cell Death 4 (PDCD4)

PDCD4 is a tumor suppressor that is frequently downregulated in various cancers. It functions by inhibiting protein translation and the activity of the transcription factor AP-1. The phosphorylation of PDCD4 is a critical regulatory mechanism that often leads to its degradation.

Forkhead Box O3 (FOXO3a)

FOXO3a is a transcription factor that plays a pivotal role in regulating the expression of genes involved in apoptosis, cell cycle arrest, and DNA repair. Its activity is tightly controlled by the PI3K-Akt signaling pathway. Phosphorylation of FOXO3a by Akt leads to its cytoplasmic sequestration and inactivation.

Quantitative Data on PhosTAC-Mediated Dephosphorylation

The following table summarizes the quantitative data from the foundational study on PhosTACs. It is important to note that these data were generated using PhosTAC7, which demonstrated optimal activity in the described assays. This compound was found to be less potent in inducing ternary complex formation.

| PhosTAC Compound | Target Protein | Phosphorylation Site(s) | Assay Type | Key Findings | Reference |

| PhosTAC7 | PDCD4 | Serine 67 | Western Blot | Dose-dependent dephosphorylation. DePhos50 = 10 µM after 12h. | |

| PhosTAC7 | PDCD4 | Serine 67 & 457 | Western Blot | Time-dependent dephosphorylation. DePhosMax = 90% at ~16h. | |

| PhosTAC7 | FOXO3a | Serine 318/321 | Western Blot | ~30% dephosphorylation observed. | |

| This compound | PDCD4 / FOXO3a | N/A | Halotrap Pulldown | Induced ternary complex formation to a "lesser extent" than PhosTAC7. |

Signaling Pathways Modulated by PhosTACs

By targeting PDCD4 and FOXO3a, PhosTACs can significantly impact key signaling pathways that are central to cancer biology and other diseases.

The PI3K/Akt/FOXO3a Signaling Axis

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. Akt, a serine/threonine kinase, is a primary negative regulator of FOXO3a.

Figure 2: The PI3K/Akt/FOXO3a signaling pathway and this compound intervention.

By recruiting PP2A, this compound can counteract the action of Akt, leading to the dephosphorylation and subsequent activation of FOXO3a. Activated FOXO3a translocates to the nucleus and initiates the transcription of target genes that can induce apoptosis and halt cell cycle progression.

PDCD4 and its Regulatory Networks

PDCD4 is a hub protein that intersects with multiple signaling pathways, including the PI3K/Akt and MAPK pathways. Its phosphorylation, often mediated by kinases like Akt and S6K1, marks it for proteasomal degradation.

Figure 3: PDCD4 regulatory pathways and this compound intervention.

This compound-mediated dephosphorylation can rescue PDCD4 from degradation, restoring its tumor-suppressive functions of inhibiting protein synthesis and AP-1 activity.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of PhosTACs.

Halotrap Pulldown Assay for Ternary Complex Formation

This assay is used to demonstrate the PhosTAC-dependent interaction between the phosphatase and the target protein.

Figure 4: Experimental workflow for the Halotrap pulldown assay.

Methodology:

-

Cell Culture and Treatment: Co-express Halo-tagged target protein (e.g., PDCD4) and a tagged PP2A A subunit in a suitable cell line (e.g., HeLa). Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse them in an appropriate ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Immunoprecipitation: Add Halo-Trap magnetic agarose beads to the cleared cell lysate. Incubate for 1-2 hours at 4°C with end-over-end rotation to allow the Halo-tagged protein to bind to the beads.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling at 95°C for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the PP2A A subunit to detect its co-precipitation with the Halo-tagged target protein.

Western Blotting for Dephosphorylation Analysis

This protocol is used to quantify the change in the phosphorylation status of a target protein upon PhosTAC treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a defined period. Lyse the cells as described above.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-PDCD4 Ser67).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against the total target protein to normalize for protein loading.

-

Quantify the band intensities using densitometry software. The level of dephosphorylation is calculated as the ratio of the phospho-protein signal to the total protein signal.

-

Conclusion and Future Directions

This compound and the broader PhosTAC technology represent a promising new frontier in targeted drug development. By hijacking the cellular phosphatase machinery, these molecules offer a catalytic and potentially highly selective means of modulating protein function. The initial characterization of PhosTACs has demonstrated their ability to induce the dephosphorylation of key cancer-related proteins like PDCD4 and FOXO3a, thereby impacting critical signaling pathways.

Future research will likely focus on:

-

Optimizing the potency and selectivity of PhosTAC molecules for specific targets.

-

Expanding the repertoire of targetable phosphoproteins and recruitable phosphatases.

-

Conducting in-depth proteomic studies to understand the global cellular effects of PhosTAC treatment.

-

Evaluating the therapeutic potential of PhosTACs in preclinical disease models.

This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge and protocols to explore and expand upon this exciting technology.

References

Methodological & Application

PhosTAC3: Application Notes and Protocols for Targeted Dephosphorylation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PhosTAC3, a novel Phosphorylation Targeting Chimera, for inducing targeted protein dephosphorylation in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear and accessible format.

Introduction to PhosTACs

Phosphorylation Targeting Chimeras (PhosTACs) are heterobifunctional molecules designed to bring a specific phosphatase into proximity with a target phosphoprotein, leading to its dephosphorylation.[1] Unlike kinase inhibitors that block phosphorylation, PhosTACs offer a distinct mechanism to modulate cellular signaling pathways by promoting the removal of phosphate groups. This technology holds promise for gain-of-function or loss-of-function studies and therapeutic applications where protein hyperphosphorylation is a key driver of disease.[1]

PhosTACs operate on an "event-driven model," where a single molecule can catalytically induce the dephosphorylation of multiple target proteins.[1] This contrasts with the "occupancy-driven model" of traditional small molecule inhibitors.[1]

This compound: Mechanism of Action

This compound is a member of the PhosTAC family, characterized by a specific linker connecting a phosphatase-recruiting moiety and a target-binding ligand. This compound facilitates the formation of a ternary complex between the target phosphoprotein and the Ser/Thr phosphatase PP2A.[1] Specifically, it recruits the scaffolding subunit A of the PP2A holoenzyme, which in turn brings the catalytic subunit to the target protein to effect its dephosphorylation.

The general mechanism of PhosTAC-mediated dephosphorylation is depicted in the following signaling pathway diagram.

Caption: Mechanism of this compound-induced protein dephosphorylation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for PhosTACs based on published studies. Note that much of the detailed quantitative analysis has been performed on PhosTAC7, a structurally related analogue of this compound.

| Parameter | PhosTAC Molecule | Target Protein | Cell Line | Concentration | Time | Result | Citation |

| Ternary Complex Formation | This compound | Halo-PDCD4 / FKBP12(F36V)-PP2A A | HeLa | 5 µM | 24 h | Ternary complex observed | |

| Dephosphorylation (DePhos50) | PhosTAC7 | PDCD4 (Ser67) | HeLa | 10 µM | 12 h | ~50% dephosphorylation | |

| Maximum Dephosphorylation (DePhosMax) | PhosTAC7 | PDCD4 (Ser67 & 457) | HeLa | Not specified | ~16 h | ~90% dephosphorylation | |

| Dephosphorylation | PhosTAC7 | FOXO3a (Ser318/321) | HeLa | Not specified | Not specified | ~30% dephosphorylation |

Experimental Protocols

General Handling and Storage of this compound

-

Reconstitution: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, typically at 10 mM.

-

Storage: The stock solution should be stored at -20°C for short-term storage and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating cultured cells with this compound.

Caption: General workflow for cell treatment with this compound.

Materials:

-

Cultured cells of interest (e.g., HeLa cells)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Sterile culture plates/dishes

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare the desired concentrations of this compound by serially diluting the stock solution in fresh culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 8, 12, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, proceed with downstream applications such as cell lysis for Western blot analysis or cell viability assays.

Ternary Complex Formation Assay (Halo-tag Pulldown)

This protocol is designed to verify the this compound-mediated formation of a ternary complex between a Halo-tagged target protein and an FKBP12(F36V)-tagged PP2A A subunit.

Materials:

-

HeLa cells stably co-expressing Halo-tagged target protein (e.g., Halo-PDCD4) and FKBP12(F36V)-tagged PP2A A.

-

This compound

-

Lysis buffer (containing phosphatase and protease inhibitors)

-

HaloLink™ Resin

-

Wash buffer

-

Elution buffer

-

Reagents for Western blotting

Procedure:

-

Treat the stably expressing HeLa cells with 5 µM this compound or vehicle control (DMSO) for 24 hours.

-

Lyse the cells and collect the supernatant containing the protein complexes.

-

Incubate the cell lysates with HaloLink™ Resin to capture the Halo-tagged target protein and any interacting partners.

-

Wash the resin to remove non-specific binding proteins.

-

Elute the protein complexes from the resin.

-

Analyze the eluates by Western blotting using antibodies against the Halo-tag and the FKBP12-tag to detect the presence of the ternary complex.

Western Blot Analysis of Protein Dephosphorylation

This protocol details the detection and quantification of changes in protein phosphorylation status following this compound treatment.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates from treated and control cells, ensuring the addition of phosphatase and protease inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total target protein, or run a parallel blot.

-

Quantify the band intensities to determine the extent of dephosphorylation.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cells of interest

-

96-well culture plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of two known targets of PhosTAC-mediated dephosphorylation, PDCD4 and FOXO3a.

PDCD4 Signaling Pathway

Programmed cell death 4 (PDCD4) is a tumor suppressor that inhibits protein translation. Its activity is regulated by phosphorylation. PhosTACs can induce its dephosphorylation, potentially restoring its tumor-suppressive function.

Caption: Regulation of PDCD4 activity and the role of this compound.

FOXO3a Signaling Pathway

FOXO3a is a transcription factor that regulates genes involved in stress resistance, metabolism, and apoptosis. Its activity is also controlled by phosphorylation. Dephosphorylation of FOXO3a by PhosTACs can lead to its nuclear translocation and transcriptional activation.

Caption: Regulation of FOXO3a activity and the role of this compound.

References

Application Notes and Protocols for Targeted Dephosphorylation of Tau using PhosTAC3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperphosphorylation of the microtubile-associated protein Tau is a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, collectively known as tauopathies.[1][2][3] This aberrant phosphorylation leads to the dissociation of Tau from microtubules, causing microtubule destabilization and the formation of neurofibrillary tangles (NFTs), which are correlated with cognitive decline.[4][5] Reversing this hyperphosphorylation is a promising therapeutic strategy.

Phosphorylation Targeting Chimeras (PhosTACs) are novel heterobifunctional molecules designed to induce targeted protein dephosphorylation. PhosTAC3, a specific iteration of this technology, operates by recruiting a native phosphatase to the Tau protein, thereby facilitating its dephosphorylation. This approach offers a highly specific and event-driven mechanism to reduce pathological Tau phosphorylation, representing a potential new therapeutic modality for tauopathies.

These application notes provide a detailed overview and experimental protocols for the use of this compound in mediating the targeted dephosphorylation of Tau.

Mechanism of Action